molecular formula C18H25N3O B4387687 {2-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]ethyl}formamide

{2-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]ethyl}formamide

Cat. No. B4387687
M. Wt: 299.4 g/mol
InChI Key: ROSOEZFYIVNWCL-UHFFFAOYSA-N
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Description

{2-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]ethyl}formamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a formamide derivative of 2-(2-aminoethyl)benzimidazole and has a molecular formula of C19H26N4O.

Scientific Research Applications

{2-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]ethyl}formamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated for its potential as a cancer treatment agent due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth. In materials science, {2-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]ethyl}formamide has been studied for its potential use as a building block for the synthesis of novel materials with unique properties. In catalysis, this compound has been investigated for its potential as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of {2-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]ethyl}formamide is not fully understood. However, it is believed that this compound inhibits the activity of certain enzymes involved in cancer cell growth by binding to their active sites and preventing them from carrying out their normal functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of {2-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]ethyl}formamide are still being studied. However, preliminary research suggests that this compound may have anti-cancer properties and may also have potential as a building block for the synthesis of novel materials with unique properties.

Advantages and Limitations for Lab Experiments

One advantage of using {2-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]ethyl}formamide in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.

Future Directions

There are several future directions for research on {2-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]ethyl}formamide. One direction is to further investigate its potential as a cancer treatment agent and to explore its effects on different types of cancer cells. Another direction is to study its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations for its use in lab experiments.

properties

IUPAC Name

N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c22-14-19-12-10-18-20-16-8-4-5-9-17(16)21(18)13-11-15-6-2-1-3-7-15/h4-5,8-9,14-15H,1-3,6-7,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSOEZFYIVNWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2C3=CC=CC=C3N=C2CCNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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